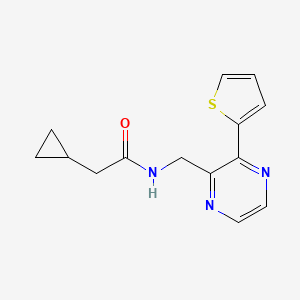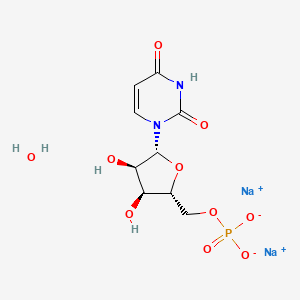
Uridine 5'-monophosphate disodium salt hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine 5’-monophosphate disodium salt hydrate is a pyrimidine nucleotide that serves as a key precursor for the synthesis of vital biomolecules like ribonucleic acid, phospholipids, and glycogen . It is an ester of phosphoric acid with the nucleoside uridine and is commonly used in biochemical research and pharmaceutical applications .
Mécanisme D'action
Target of Action
5’-Uridylic acid disodium salt xhydrate, also known as Uridine 5’-monophosphate disodium salt hydrate, primarily targets several enzymes and proteins. These include Uridine-cytidine kinase-like 1, Galactose-1-phosphate uridylyltransferase, Thymidylate synthase, Glycosyltransferase 6 domain-containing protein 1, and U6 snRNA-associated Sm-like protein LSm6 . These targets play crucial roles in various biochemical processes, including nucleotide metabolism, RNA processing, and glycosylation .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby modulating their activity. For instance, it can serve as a substrate for enzymes like Uridine-cytidine kinase-like 1, which phosphorylates uridine and cytidine, and Galactose-1-phosphate uridylyltransferase, which is involved in galactose metabolism .
Biochemical Pathways
The compound is involved in the Pyrimidine Metabolism pathway . It is formed by the decarboxylation of orotidine 5’-monophosphate and is further converted to UTP (uridine 5’-triphosphate) using kinases . These biochemical pathways have downstream effects on RNA synthesis and other cellular processes.
Result of Action
The action of 5’-Uridylic acid disodium salt xhydrate at the molecular and cellular levels results in the modulation of various biochemical processes. For example, it can influence cholesterol and lipid metabolism when used to study the effect of the pyrimidine synthesis inhibitor, 5-azacytidine . It can also affect the growth of specific intestinal bacteria .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, it should be stored at 4°C, away from moisture, to maintain its stability . Furthermore, its action can be influenced by the metabolic state of the cell and the availability of other substrates or cofactors.
Analyse Biochimique
Biochemical Properties
5’-Uridylic acid disodium salt xhydrate plays a crucial role in biochemical reactions. It is formed by the decarboxylation of orotidine 5’-monophosphate, a reaction catalyzed by the enzyme orotidylate decarboxylase . This compound interacts with various enzymes, proteins, and other biomolecules, contributing to numerous biochemical processes .
Cellular Effects
The effects of 5’-Uridylic acid disodium salt xhydrate on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to study the effect of pyrimidine synthesis inhibitor, 5-azacytidine, on cholesterol and lipid metabolism .
Molecular Mechanism
At the molecular level, 5’-Uridylic acid disodium salt xhydrate exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The exact mechanism of action depends on the specific biochemical pathway in which it is involved.
Metabolic Pathways
5’-Uridylic acid disodium salt xhydrate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it is converted to UTP (uridine 5’-triphosphate) using kinases .
Méthodes De Préparation
Uridine 5’-monophosphate disodium salt hydrate can be synthesized through the decarboxylation of orotidine 5’-monophosphate . The industrial production method involves the following steps :
Mixing cytidine monophosphate or sodium salt, sodium nitrite, and deionized water: Acid and/or acid anhydride is added dropwise, and the reaction is allowed to proceed for 0-6 hours.
Adjusting pH: If the residual quantity of cytidine monophosphate is lower than 1%, the pH of the reaction solution is adjusted to 6.4-7.2.
Crystallization: The reaction solution is mixed with 95% ethyl alcohol, crystallized, and filtered to obtain a crude product.
Purification: The crude product is mixed with water, and the pH is adjusted to 7.0-8.5. The solution is then recrystallized and filtered to obtain the final product.
Analyse Des Réactions Chimiques
Uridine 5’-monophosphate disodium salt hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed reaction conditions are not commonly documented.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Phosphorylation: It can be phosphorylated to form uridine 5’-diphosphate and uridine 5’-triphosphate.
Common reagents and conditions used in these reactions include acids, bases, and specific enzymes like kinases. Major products formed from these reactions include uridine 5’-diphosphate and uridine 5’-triphosphate .
Applications De Recherche Scientifique
Uridine 5’-monophosphate disodium salt hydrate has a wide range of scientific research applications :
Chemistry: It is used as a precursor in the synthesis of various nucleotides and nucleosides.
Biology: It plays a crucial role in the study of nucleotide metabolism and the effects of nucleotide synthesis inhibitors.
Medicine: It is used in the development of antiviral and anti-tumor drugs
Industry: It is used as a functional food additive to improve immune function and as a pharmaceutical intermediate.
Comparaison Avec Des Composés Similaires
Uridine 5’-monophosphate disodium salt hydrate can be compared with other similar compounds, such as guanosine 5’-monophosphate disodium salt hydrate and cytidine 5’-monophosphate disodium salt hydrate . These compounds share similar structures and functions but differ in their nucleobase components (uracil, guanine, and cytosine, respectively). The uniqueness of uridine 5’-monophosphate disodium salt hydrate lies in its specific role in the synthesis of ribonucleic acid and its potential therapeutic applications.
Similar Compounds
- Guanosine 5’-monophosphate disodium salt hydrate
- Cytidine 5’-monophosphate disodium salt hydrate
- Adenosine 5’-monophosphate disodium salt hydrate
Propriétés
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N2O9P.2Na.H2O/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;;1H2/q;2*+1;/p-2/t4-,6-,7-,8-;;;/m1.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOORDQZBSXBBP-LLWADOMFSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N2Na2O10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(1-(1H-indole-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2959074.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B2959077.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}ethanediamide](/img/structure/B2959078.png)
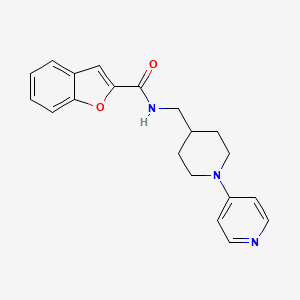
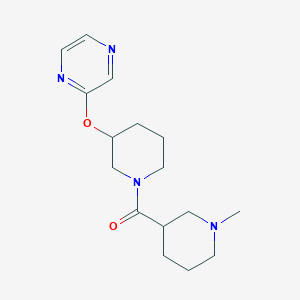
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2959083.png)


![6-{5-[6-(Trifluoromethyl)pyridazin-3-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2959088.png)
![7-butyl-8-[(dibenzylamino)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2959090.png)
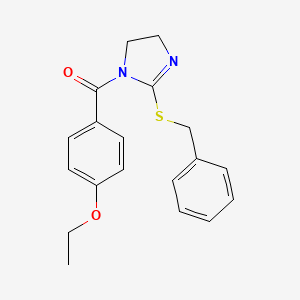
![4-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2959092.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide hydrochloride](/img/structure/B2959094.png)
